molecular formula C18H21NO2 B291360 N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide

N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide

Cat. No.: B291360
M. Wt: 283.4 g/mol
InChI Key: YAVYSEFYLXUBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxybenzyl group attached to a phenylbutanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide typically involves the reaction of 4-methoxybenzylamine with 2-phenylbutanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)acetamide
  • N-(4-methoxybenzyl)thiosemicarbazide
  • N-(4-methoxybenzyl)-1H-pyrazol-5-amine

Uniqueness

N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide

InChI

InChI=1S/C18H21NO2/c1-3-17(15-7-5-4-6-8-15)18(20)19-13-14-9-11-16(21-2)12-10-14/h4-12,17H,3,13H2,1-2H3,(H,19,20)

InChI Key

YAVYSEFYLXUBLR-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)OC

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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